molecular formula C17H14ClFN2S B6199210 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2680533-28-0

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6199210
CAS No.: 2680533-28-0
M. Wt: 332.8
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an ethenylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethenylphenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine hydrochloride
  • 4-(4-ethenylphenyl)-N-(4-bromophenyl)-1,3-thiazol-2-amine hydrochloride
  • 4-(4-ethenylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride

Uniqueness

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2680533-28-0

Molecular Formula

C17H14ClFN2S

Molecular Weight

332.8

Purity

95

Origin of Product

United States

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